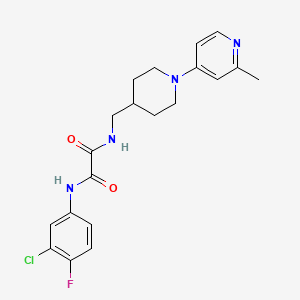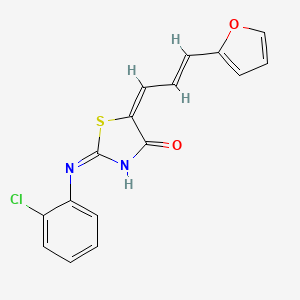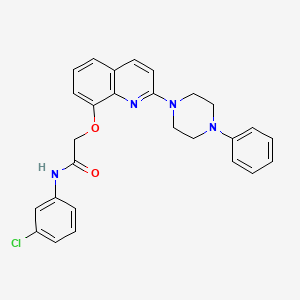![molecular formula C23H19ClN6O4 B2553787 N-{5-[(E)-2-(5-{[(2-乙基苯基)氨基]磺酰基}-2-噻吩基)乙烯基]-3-甲基异恶唑-4-基}丙酰胺 CAS No. 1111972-19-0](/img/structure/B2553787.png)
N-{5-[(E)-2-(5-{[(2-乙基苯基)氨基]磺酰基}-2-噻吩基)乙烯基]-3-甲基异恶唑-4-基}丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such compounds has been described in the literature . The Paal–Knorr method was used to synthesize and investigate the N-substituted 2,5-di (2-thienyl)pyrroles .Chemical Reactions Analysis
The compound’s electrochemical behavior, the possibility of its electrochemical polymerization, and its use as monomers for the production of conducting polymers – components for molecular electronics have been discussed .科学研究应用
Anticancer Properties
The compound exhibits promising anticancer potential due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth. Further exploration is warranted to understand its specific targets and potential clinical applications .
Anti-inflammatory Activity
Studies have demonstrated that this compound possesses anti-inflammatory properties. It modulates key inflammatory pathways, such as NF-κB and COX-2, thereby reducing inflammation. Researchers are exploring its potential as a novel anti-inflammatory agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Effects
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing new antibiotics. Researchers are investigating its mechanism of action and potential applications in treating drug-resistant infections .
Neuroprotective Potential
Preliminary studies suggest that this compound has neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring its application in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Properties
In vitro studies indicate that the compound inhibits viral replication, particularly in RNA viruses. Its antiviral activity warrants further investigation, especially against emerging viruses like SARS-CoV-2. Researchers are evaluating its potential as an adjunct therapy for viral infections .
Photophysical Applications
The compound’s unique photophysical properties make it suitable for applications in optoelectronics. Researchers have explored its use in organic light-emitting diodes (OLEDs), solar cells, and sensors. Its absorption and emission spectra are of interest for designing efficient devices .
Drug Delivery Systems
Due to its amphiphilic nature, the compound can be incorporated into drug delivery systems. Researchers are investigating its use as a carrier for hydrophobic drugs, improving their solubility and targeted delivery to specific tissues .
Chemical Synthesis and Catalysis
The compound’s functional groups make it valuable in synthetic chemistry. Researchers have utilized it as a building block for constructing complex molecules. Additionally, its metal-binding properties suggest potential catalytic applications in organic transformations .
未来方向
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O4/c1-13-26-20(34-28-13)11-29-12-25-21-15-5-3-4-6-17(15)30(22(21)23(29)32)10-19(31)27-14-7-8-18(33-2)16(24)9-14/h3-9,12H,10-11H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSCQFSFLRUPNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(E)-2-(5-{[(2-ethylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2553719.png)
![N-isobutyl-4-isopropyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553720.png)
![6,7-difluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2553721.png)
![5-Methyl-4-phenyl-2-[5-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2553723.png)


